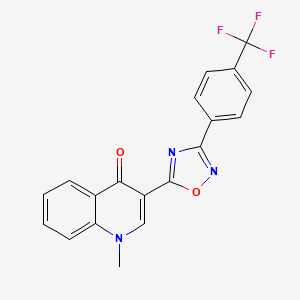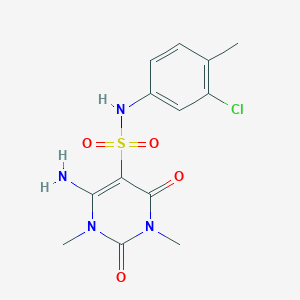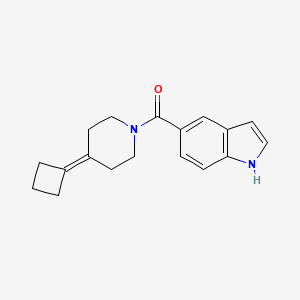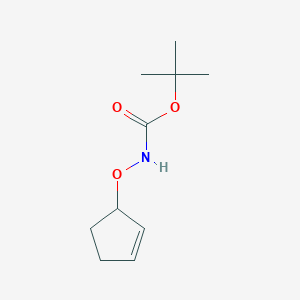![molecular formula C26H23N3O B2898765 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-78-2](/img/structure/B2898765.png)
3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the quinoline family, which is a class of heterocyclic compounds . Quinolines have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . For instance, the Pfitzinger quinoline synthesis involves the reaction of isatin with α-methylene carbonyl compounds in the presence of a base in ethanol .将来の方向性
Quinoline and its derivatives continue to be a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis of new quinoline derivatives, their potential biological and pharmaceutical activities, and their environmental impacts .
作用機序
Target of Action
The primary target of 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is the SLC15A4 protein . This protein is a part of the innate immune system and plays a crucial role in pathogen-recognition pathways . Dysregulation of these pathways is associated with multiple autoimmune disorders .
Mode of Action
The compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of another protein, TASL, on the cytoplasmic side . As a result, TASL undergoes degradation . This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .
Pharmacokinetics
Quinolone antibiotics, which share a similar structure, generally exhibit concentration-dependent bactericidal activity . The peak/MIC and AUC/MIC ratios are potential pharmacodynamic predictors of clinical and microbiological outcomes, as well as the development of bacterial resistance .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . By disrupting the SLC15A4-TASL adapter module, it interrupts the TLR7/8-IRF5 signaling pathway . This can potentially alleviate symptoms associated with autoimmune disorders .
特性
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-18-10-15-24-22(16-18)26-23(17-27-24)25(19-11-13-21(14-12-19)30-4-2)28-29(26)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPWIAKKJVZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)

![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)

![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)





![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2898696.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)

